(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
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Description
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C24H29N3O3S2 and its molecular weight is 471.63. The purity is usually 95%.
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Biological Activity
The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex imidazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₂S
- Molecular Weight : 282.36 g/mol
- CAS Number : 1351596-12-7
The exact mechanism of action for this compound remains to be fully elucidated. However, as an imidazole derivative, it may interact with various biological targets similar to other compounds in its class. Imidazole derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Many imidazole derivatives exhibit significant antimicrobial properties.
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can inhibit inflammatory pathways.
Anticancer Activity
Recent studies have indicated that imidazole derivatives can exhibit anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound may share these properties due to its structural similarities.
Anti-inflammatory Activity
Research has demonstrated that certain imidazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO). In vitro studies involving RAW 264.7 macrophages have shown that modifications to the imidazole structure can lead to enhanced anti-inflammatory activity.
Antimicrobial Properties
Imidazole derivatives are often tested for their antimicrobial efficacy. The compound's unique structure may contribute to its ability to disrupt microbial membranes or inhibit essential microbial enzymes.
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the anti-inflammatory effects of similar imidazole compounds; found significant inhibition of NO production (IC50 = 0.86 µM) in LPS-stimulated macrophages. |
Study 2 | Evaluated anticancer activity against various cell lines; reported a dose-dependent decrease in cell viability with IC50 values in the low micromolar range. |
Study 3 | Assessed antimicrobial activity; demonstrated effective inhibition against several bacterial strains with MIC values below 50 µg/mL. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its bioavailability and efficacy in clinical settings.
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-18-6-7-19(2)21(16-18)17-31-24-25-12-15-27(24)23(28)20-8-10-22(11-9-20)32(29,30)26-13-4-3-5-14-26/h6-11,16H,3-5,12-15,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIXNFOEHPXVDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.